molecular formula C15H13Cl2NO B11703099 2,4-dichloro-N-(1-phenylethyl)benzamide

2,4-dichloro-N-(1-phenylethyl)benzamide

Cat. No.: B11703099
M. Wt: 294.2 g/mol
InChI Key: OAHNOTUZBZPMCU-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(1-phenylethyl)benzamide is a chemical compound belonging to the benzamide class. Benzamides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring and a phenylethyl group attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(1-phenylethyl)benzamide can be achieved through the direct condensation of 2,4-dichlorobenzoic acid and 1-phenylethylamine. This reaction typically requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives, including this compound, can be optimized by using green chemistry approaches. One such method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers advantages such as low reaction times, high yields, and eco-friendly processes .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce benzoic acid derivatives .

Scientific Research Applications

2,4-dichloro-N-(1-phenylethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiplatelet properties.

    Medicine: Benzamide derivatives are explored for their therapeutic potential in treating various diseases, including cancer and hypercholesterolemia.

    Industry: The compound is used in the production of pharmaceuticals, plastics, and paper.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, benzamide derivatives are known to inhibit histone deacetylases (HDACs), which play a role in regulating gene expression and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorobenzamide: Lacks the phenylethyl group but shares the dichlorobenzene core.

    N-(1-phenylethyl)benzamide: Lacks the chlorine atoms but has the phenylethyl group attached to the benzamide core.

Uniqueness

2,4-dichloro-N-(1-phenylethyl)benzamide is unique due to the presence of both the dichlorobenzene core and the phenylethyl group. This combination imparts specific chemical and biological properties that are distinct from other benzamide derivatives .

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

2,4-dichloro-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C15H13Cl2NO/c1-10(11-5-3-2-4-6-11)18-15(19)13-8-7-12(16)9-14(13)17/h2-10H,1H3,(H,18,19)

InChI Key

OAHNOTUZBZPMCU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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